2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine is an indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities. This compound contains an indole ring, which is a common structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses hydrazines and ketones or aldehydes under acidic conditions . For 2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine, a similar approach can be employed, starting with the appropriate hydrazine and ketone precursors.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Another indole derivative with similar structural features but different functional groups.
1-benzylimidazolidine-2,4-dione: Contains an indole-like structure but with different substituents.
Uniqueness
2-(5-methyl-1-propyl-1H-indol-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(5-methyl-1-propylindol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-8-16-10-12(6-7-15)13-9-11(2)4-5-14(13)16/h4-5,9-10H,3,6-8,15H2,1-2H3 |
InChI Key |
QQCMYEYEBHSNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.